2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile
Overview
Description
2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It features a cyclohexane ring with a hydroxyl group and a nitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile typically involves the reaction of cyclohexanone with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide (NaCN) in the presence of a suitable catalyst to facilitate the addition of the nitrile group to the cyclohexane ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, catalyst selection, and solvent choice, to maximize yield and purity. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of 2-[(1R,2S)-2-aminocyclohexyl]acetonitrile.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1R,2S)-2-hydroxycyclohexyl]acetaldehyde
- **2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid
- **2-[(1R,2S)-2-hydroxycyclohexyl]amine
Uniqueness
2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile is unique due to the presence of both hydroxyl and nitrile functional groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNITUKNVGWAR-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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